molecular formula C7H4Cl2N2 B3264442 3-chloro-3-(4-chlorophenyl)-3H-diazirine CAS No. 39184-66-2

3-chloro-3-(4-chlorophenyl)-3H-diazirine

Cat. No.: B3264442
CAS No.: 39184-66-2
M. Wt: 187.02 g/mol
InChI Key: RYYJJENVUDZMCO-UHFFFAOYSA-N
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Description

3-chloro-3-(4-chlorophenyl)-3H-diazirine is a diazirine compound characterized by the presence of a three-membered ring containing two nitrogen atoms and a chlorine atom attached to a phenyl ring. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-3-(4-chlorophenyl)-3H-diazirine typically involves the reaction of 3-chloro-3-(4-chlorophenyl)-propenal with chloromethyl isopropyl ketone. This reaction proceeds through a series of steps including cyclopropanation, Cloke-Wilson rearrangement, and elimination of HCl . The reaction conditions are generally mild and do not require the use of metals or oxidants, making it an efficient and environmentally friendly process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-3-(4-chlorophenyl)-3H-diazirine undergoes various types of chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include α,β-alkenyl ketones and various nucleophiles. The reactions are typically carried out under mild conditions, often in the presence of a base or a catalyst .

Major Products Formed

The major products formed from these reactions include multi-substituted furans and other heterocyclic compounds .

Scientific Research Applications

3-chloro-3-(4-chlorophenyl)-3H-diazirine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-3-(4-chlorophenyl)-3H-diazirine involves the formation of reactive intermediates upon exposure to light. These intermediates can form covalent bonds with nearby molecules, making it useful in photoaffinity labeling . The molecular targets and pathways involved depend on the specific application and the molecules present in the reaction environment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-3-(4-chlorophenyl)-3H-diazirine is unique due to its diazirine ring structure, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in applications requiring photoactivation and covalent bonding to target molecules .

Properties

IUPAC Name

3-chloro-3-(4-chlorophenyl)diazirine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-6-3-1-5(2-4-6)7(9)10-11-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYJJENVUDZMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2(N=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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